
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features an anthracene moiety attached to an imidazole ring, with a bromine atom and an aldehyde group at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, followed by the formation of the imidazole ring. The bromination and formylation steps are then carried out to introduce the bromine atom and the aldehyde group, respectively.
Anthracene Derivative Preparation: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of anthracene with suitable dienophiles.
Imidazole Ring Formation: The imidazole ring can be formed through cyclization reactions involving diamines and aldehydes or ketones.
Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 4-(2-Anthryl)-5-bromoimidazole-2-carboxylic acid
Reduction: 4-(2-Anthryl)-5-bromoimidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学的研究の応用
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photonic devices due to its unique photophysical properties.
作用機序
The mechanism of action of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde involves its interaction with molecular targets through various pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer activity.
Protein Binding: It can bind to specific proteins, inhibiting their function and affecting cellular processes.
Photophysical Properties: The anthracene moiety contributes to its photophysical behavior, making it useful in photodynamic therapy and as a fluorescent probe.
類似化合物との比較
Similar Compounds
- 4-(2-Anthryl)-5-chloroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-fluoroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-iodoimidazole-2-carbaldehyde
Uniqueness
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its combination of the anthracene moiety and the imidazole ring also imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C18H11BrN2O |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
4-anthracen-2-yl-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H11BrN2O/c19-18-17(20-16(10-22)21-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-10H,(H,20,21) |
InChIキー |
STOAQSSOMKZJSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=C(NC(=N4)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


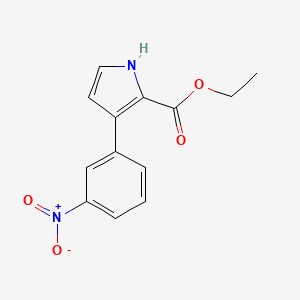
![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
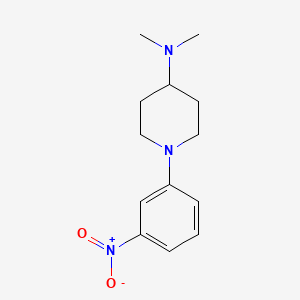

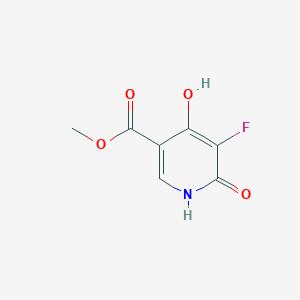

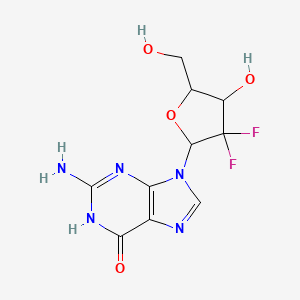
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)


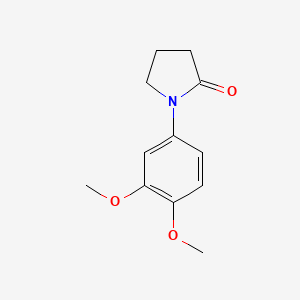
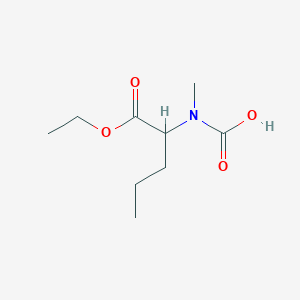
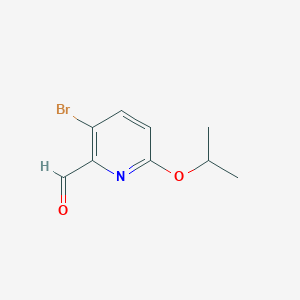
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
